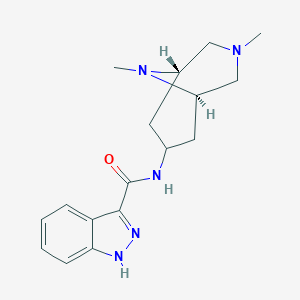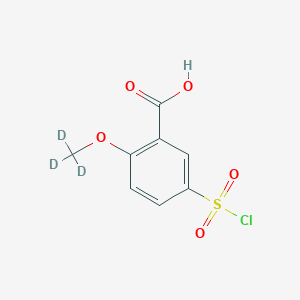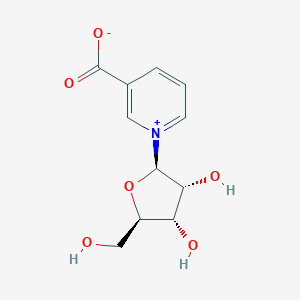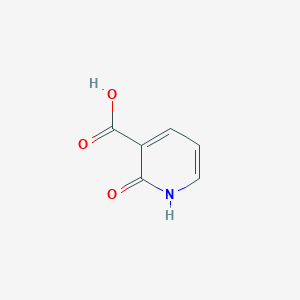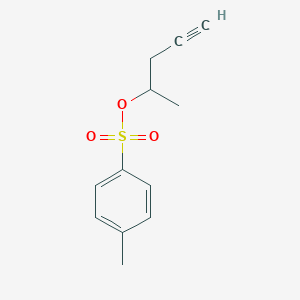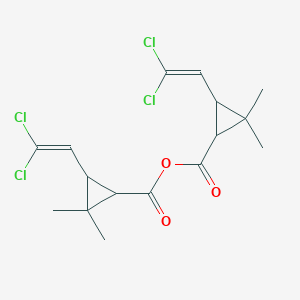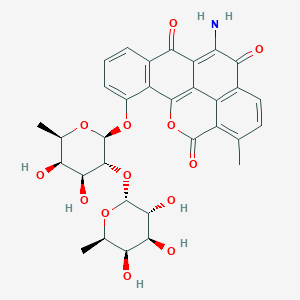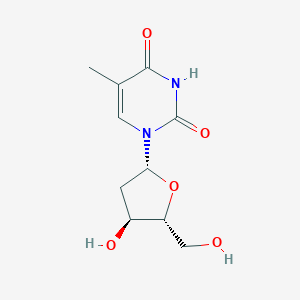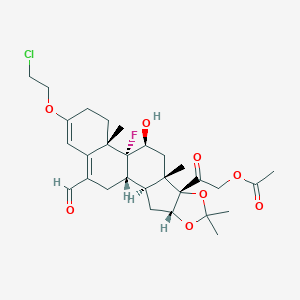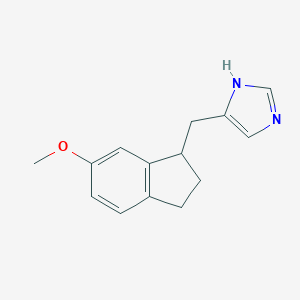
Fadolmidine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fadolmidine Methyl Ester is a synthetic compound derived from fadolmidine, a natural product isolated from the marine sponge Phorbas sp. It is known for its potential therapeutic and environmental applications, particularly due to its biological activities. This compound is a potent α2-adrenoceptor agonist, which means it can interact with specific receptors in the body to produce various physiological effects .
準備方法
The preparation of Fadolmidine Methyl Ester involves synthetic routes that typically include esterification reactions. One common method is the microwave-assisted derivatization of fatty acids, which significantly speeds up the process compared to conventional heating methods . This method involves the use of microwave energy to catalyze the esterification of fatty acids, resulting in the formation of methyl esters within minutes . Industrial production methods may also involve the use of organic bases such as tetramethylammonium hydroxide in methanol to catalyze the transesterification process .
化学反応の分析
Fadolmidine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Transesterification: A key reaction for producing fatty acid methyl esters, involving the exchange of the organic group of an ester with the organic group of an alcohol.
Common reagents and conditions used in these reactions include alkaline and acidic catalysts, such as sodium hydroxide, sodium methoxide, or potassium hydroxide . Major products formed from these reactions include various methyl esters and other derivatives, depending on the specific reaction conditions .
科学的研究の応用
Fadolmidine Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds and in studies involving esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a potential new antibiotic.
Medicine: Explored for its analgesic properties, particularly in intrathecal and epidural applications for pain relief.
Industry: Utilized in the production of biodiesel, surfactants, emulsifiers, and resins due to its favorable chemical properties.
作用機序
Fadolmidine Methyl Ester exerts its effects primarily through its action as an α2-adrenoceptor agonist . This means it binds to and activates α2-adrenoceptors, which are involved in regulating various physiological functions such as pain perception, cardiovascular function, and neurotransmitter release . By activating these receptors, this compound can produce analgesic effects without the significant cardiovascular side effects associated with other similar compounds .
類似化合物との比較
Fadolmidine Methyl Ester is often compared to other α2-adrenoceptor agonists such as clonidine and dexmedetomidine . While all three compounds produce analgesic effects, this compound is unique in its ability to provide long-term pain relief with fewer cardiovascular side effects . Similar compounds include:
Clonidine: Another α2-adrenoceptor agonist used in anesthesia and intensive care medicine.
Dexmedetomidine: Known for its potent sedative and analgesic effects but with more pronounced systemic side effects.
This compound stands out due to its favorable safety profile and long-lasting analgesic effects, making it a promising candidate for pain management applications .
特性
IUPAC Name |
5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-13-5-4-10-2-3-11(14(10)7-13)6-12-8-15-9-16-12/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCKWMLPTVCZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2CC3=CN=CN3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

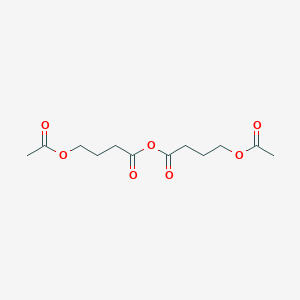
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
